molecular formula C20H24ClN3O3S2 B2510489 (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1099783-68-2

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2510489
CAS RN: 1099783-68-2
M. Wt: 454
InChI Key: IOUUCZXSJFMLRQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a related compound, 1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine, is 1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 . This provides some insight into the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a melting point of 128-129 degrees Celsius . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest is related to a class of chemicals that involve complex synthesis processes and structural characterizations. For instance, research on similar compounds, such as those containing arylsulfonyl moieties, has shown that these can be synthesized via multi-step reactions. The crystal structure of one such compound, containing the arylsulfonyl moiety, was reported, indicating the intricate nature of these chemicals and their potential for diverse applications in scientific research (Wang et al., 2015).

Biological Activities

Compounds with structures similar to (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(4-phenylpiperazin-1-yl)methanone have been explored for their biological activities. For example, derivatives containing the arylthio/sulfinyl/sulfonyl group have shown favorable herbicidal and insecticidal activities, highlighting their potential utility in agricultural sciences and pest control strategies (Wang et al., 2015).

Antimicrobial Properties

Research into similar compounds, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, has indicated good antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests that compounds within this chemical class could serve as valuable leads in the development of new antimicrobial agents (Mallesha & Mohana, 2014).

Material Sciences and Structural Studies

The structural and material properties of compounds with similar functionalities have been investigated, revealing insights into their thermal, optical, and structural characteristics. These studies are crucial for understanding the material's stability, electronic properties, and potential applications in various fields, including optoelectronics and materials science (Karthik et al., 2021).

properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S2/c21-18-9-10-19(28-18)29(26,27)24-11-5-4-8-17(24)20(25)23-14-12-22(13-15-23)16-6-2-1-3-7-16/h1-3,6-7,9-10,17H,4-5,8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUUCZXSJFMLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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